![molecular formula C20H21N3O3S2 B2698456 N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922022-34-2](/img/structure/B2698456.png)
N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. MTA is a small molecule inhibitor that targets the enzyme MTA hydrolase, which plays a critical role in various cellular processes such as DNA methylation and nucleotide metabolism.
Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
Sulfonamide derivatives have been extensively studied for their inhibitory effects on enzymes like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cancer cell growth and survival. Modifications to the sulfonamide structure, such as changing heterocyclic rings, have been investigated to improve metabolic stability and efficacy (Stec et al., 2011).
Antimalarial and Antiviral Applications
Research has also explored the reactivity of sulfonamide derivatives against various pathogens. For instance, certain sulfonamide compounds have shown potential as antimalarial agents against COVID-19, suggesting a broad spectrum of antiviral and antimicrobial applications (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms, showing potential for treating various diseases, including cancer, obesity, and epilepsy (Carta et al., 2017).
Antioxidant Properties
Sulfonamide compounds incorporating benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities, showing significant antioxidant potential. This highlights the possibility of using such compounds in treating diseases associated with oxidative stress (Abbasi et al., 2019).
Antimicrobial and Antitumor Activities
Novel heterocyclic compounds bearing sulfonamide moieties have been developed with promising antimicrobial and antitumor activities. These studies indicate the potential of sulfonamide derivatives in developing new therapeutic agents for infectious diseases and cancer (Darwish et al., 2014).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-7-16(8-4-14)12-21-19(24)11-17-13-27-20(22-17)23-28(25,26)18-9-5-15(2)6-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMARVZOQAZUKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.